(3-Bromo-5-trifluoromethylbenzyl)-cyclopropylcarbamic acid tert-butyl ester
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Overview
Description
(3-Bromo-5-trifluoromethylbenzyl)-cyclopropylcarbamic acid tert-butyl ester is a complex organic compound that features a bromine atom, a trifluoromethyl group, and a cyclopropylcarbamic acid ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-5-trifluoromethylbenzyl)-cyclopropylcarbamic acid tert-butyl ester typically involves multiple steps. One common route starts with the preparation of 3-Bromo-5-(trifluoromethyl)benzaldehyde . This intermediate is then subjected to a series of reactions, including cyclopropanation and esterification, to yield the final product. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran (THF) under inert atmosphere conditions to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
(3-Bromo-5-trifluoromethylbenzyl)-cyclopropylcarbamic acid tert-butyl ester can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Hydrolysis: The ester group can be hydrolyzed to produce the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ester group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzyl derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
(3-Bromo-5-trifluoromethylbenzyl)-cyclopropylcarbamic acid tert-butyl ester has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and inhibition.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which (3-Bromo-5-trifluoromethylbenzyl)-cyclopropylcarbamic acid tert-butyl ester exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that are crucial for certain biological processes. The compound’s unique structure allows it to bind to these targets with high specificity, thereby modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Compared to similar compounds, (3-Bromo-5-trifluoromethylbenzyl)-cyclopropylcarbamic acid tert-butyl ester stands out due to its cyclopropylcarbamic acid ester group. This unique feature imparts distinct chemical and biological properties, making it valuable for specific applications where other compounds may not be as effective.
Properties
IUPAC Name |
tert-butyl N-[[3-bromo-5-(trifluoromethyl)phenyl]methyl]-N-cyclopropylcarbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BrF3NO2/c1-15(2,3)23-14(22)21(13-4-5-13)9-10-6-11(16(18,19)20)8-12(17)7-10/h6-8,13H,4-5,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCNSVBRKMRWQPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC1=CC(=CC(=C1)Br)C(F)(F)F)C2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BrF3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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